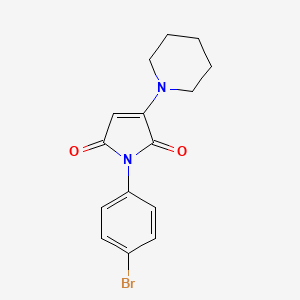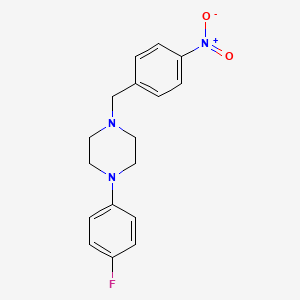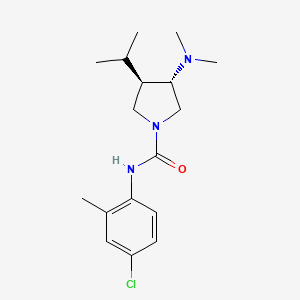![molecular formula C19H24N2O3 B5654550 2-(1,3-benzodioxol-5-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5654550.png)
2-(1,3-benzodioxol-5-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of tricyclic compounds, which include structures similar to the chemical , often involves reactions with diazo compounds. For instance, Mara et al. (1982) described the synthesis of tricyclic adducts by treating methyl (2R)-2-[(1R, 5R)-3-benzyl-6-oxo-4,7-diaza-2-thiabicyclo[3.2.0]hept-3-en-7-yl]-3-methylbut-3-enoate with ethyl diazoacetate (Mara, Singh, Thomas, & Williams, 1982).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography. For example, a study by Quadrelli, Bovio, and Piccanello (2011) used X-ray crystallography to determine the molecular structure of related tricyclic compounds (Quadrelli, Bovio, & Piccanello, 2011).
Chemical Reactions and Properties
Chemical reactions of tricyclic compounds can involve the addition to alkenes, as demonstrated by Ye et al. (2002), where the reaction of a related tricyclic compound with alkenes was studied (Ye, Komarov, Kirby, & Jones, 2002).
Physical Properties Analysis
The physical properties of such compounds can be studied through spectroscopic methods. Fernández et al. (1990) synthesized and studied derivatives of 1,3-dimethyl-1,3-diazoniatricyclo[3.3.1.13–7]decan-6-ol using 1H and 13C NMR spectroscopy, revealing insights into their physical properties (Fernández, Gálvez, Lorente, Camunas, Sanz, & Fonseca, 1990).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be inferred from studies like that of Vianello et al. (2000), who investigated the opioid receptor affinity of 9,10-diazatricyclo[4.2.1.1(2,5)]decane derivatives, a compound structurally related to the one (Vianello, Albinati, Pinna, Lavecchia, Marinelli, Borea, Gessi, Fadda, Tronci, & Cignarella, 2000).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-3-6-19-10-20-8-18(2,17(19)22)9-21(11-19)16(20)13-4-5-14-15(7-13)24-12-23-14/h4-5,7,16H,3,6,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYJGHLXXRLXJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5654471.png)
![2-[({5-[1-(2-methoxy-3-methylbenzoyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5654479.png)
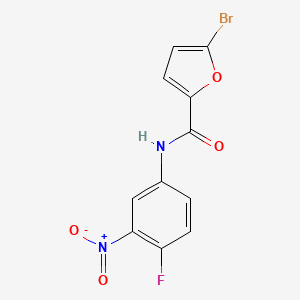
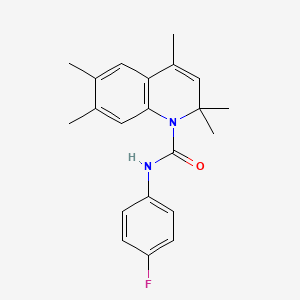
![3-[(3R*,4S*)-1-(4-methoxy-2-methylbenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5654505.png)
![2-ethyl-4-phenyl-9-(2-pyrazinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5654519.png)
![5,7-dimethyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5654536.png)
![5-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-2H-tetrazole](/img/structure/B5654541.png)
